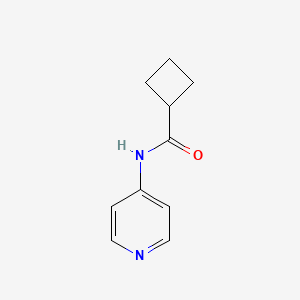

N-(pyridin-4-yl)cyclobutanecarboxamide

Descripción

BenchChem offers high-quality N-(pyridin-4-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-4-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-pyridin-4-ylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h4-8H,1-3H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWVSVTOCTUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cyclobutanecarboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is perpetual. Among the various scaffolds explored, strained ring systems have emerged as a compelling strategy to navigate chemical space and "escape from flatland". The cyclobutane motif, a four-membered carbocycle, has garnered significant attention due to its unique conformational rigidity and three-dimensional character.[1] This inherent strain imparts distinct stereoelectronic properties that can be exploited to enhance interactions with biological targets and improve metabolic stability.[2] This guide provides a comprehensive overview of cyclobutanecarboxamide derivatives, a burgeoning class of compounds demonstrating significant promise across diverse therapeutic areas. We will delve into their synthesis, explore their mechanisms of action as potent enzyme inhibitors, and elucidate the structure-activity relationships that govern their biological effects.

Part 1: Synthesis of Cyclobutanecarboxamide Derivatives

The construction of the cyclobutane ring presents unique synthetic challenges due to its inherent ring strain.[1] However, several robust methods have been developed to access this valuable scaffold.

Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

A notable and efficient method for the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of vinylcyclobutanols. This approach offers a concise route to structurally diverse derivatives with good functional group tolerance.[1][3]

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-1-vinylcyclobutanecarboxamides [1][3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos (or other suitable phosphine ligand)

-

Vinylcyclobutanol starting material

-

Aryl amine hydrochloride

-

Carbon monoxide (CO) gas

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

High-pressure autoclave reactor

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2.5 mol %) and JohnPhos (5 mol %).

-

Add the vinylcyclobutanol (1.2 equiv) and the aryl amine hydrochloride (1.0 equiv).

-

Add anhydrous THF (to a concentration of 0.1 M with respect to the amine).

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Pressurize the autoclave with carbon monoxide (40 bar).

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclobutanecarboxamide derivative.

Part 2: Cyclobutanecarboxamides as Enzyme Inhibitors

The rigid cyclobutane scaffold has proven to be an excellent platform for the design of potent and selective enzyme inhibitors. By presenting pharmacophoric elements in a well-defined spatial orientation, these derivatives can achieve high-affinity binding to enzyme active sites.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[4] Inhibition of FAAH increases the levels of these endogenous signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects.[5] Many FAAH inhibitors act as covalent modifiers of the catalytic serine residue.[6]

Structure-Activity Relationships (SAR): The SAR of cyclobutanecarboxamide-based FAAH inhibitors often revolves around the nature of the carboxamide substituent and the groups appended to the cyclobutane ring. The amide functionality is crucial for interaction with the enzyme's active site.

| Compound | R Group on Cyclobutane | Amide Substituent | hFAAH IC₅₀ (nM) | Reference |

| 1 | H | 3'-carbamoyl-biphenyl-3-yl | 4.6 | [7] |

| 2 | H | 4-pyridyl | 320 | [8] |

| 3 | H | 2,4-dichlorophenyl | Potent Inhibition | [7] |

Experimental Protocol: Fluorometric FAAH Inhibition Assay [9][10][11]

Materials:

-

Human recombinant FAAH enzyme

-

FAAH assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (cyclobutanecarboxamide derivatives) dissolved in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in FAAH assay buffer.

-

In the microplate, add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the human recombinant FAAH enzyme to all wells except the background control wells.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Monoacylglycerol Lipase (MGL) Inhibitors

Mechanism of Action: Monoacylglycerol Lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[12] Inhibition of MGL elevates 2-AG levels, leading to activation of cannabinoid receptors and subsequent therapeutic effects, including analgesia and anti-inflammation.[13][14][15]

Structure-Activity Relationships (SAR): For cyclobutanecarboxamide-based MGL inhibitors, the lipophilicity and steric bulk of the substituents on both the cyclobutane ring and the amide nitrogen play a crucial role in determining potency and selectivity.

| Compound | Cyclobutane Substituent | Amide Substituent | hMGL IC₅₀ (nM) | Reference |

| 4 | 4-nitrophenyl | 4-[bis(2H-1,3-benzodioxol-5-yl)methyl]phenyl | 8 | [16] |

| 5 | H | N-arachidonoyl | 1120 | [16] |

| 6 | H | (2-chloro-phenyl)-morpholin-4-yl | Potent Inhibition | [17] |

Experimental Protocol: MGL Inhibitor Screening Assay [2][18][19]

Materials:

-

Human recombinant MGL enzyme

-

MGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

MGL substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate)

-

Test compounds (cyclobutanecarboxamide derivatives) dissolved in DMSO

-

96-well clear or black microplate (depending on the substrate)

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in MGL assay buffer.

-

In the microplate, add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the human recombinant MGL enzyme to all wells except the background control wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the MGL substrate to all wells.

-

Incubate the plate at room temperature for 10-30 minutes.

-

Measure the absorbance at 405-415 nm (for 4-nitrophenyl acetate) or fluorescence at the appropriate wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase Inhibitors

Mechanism of Action: Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[20][21] Cyclobutanecarboxamide derivatives can be designed to target the ATP-binding site of specific kinases, acting as competitive inhibitors.[22]

Structure-Activity Relationships (SAR): The incorporation of a cyclobutane ring into kinase inhibitors can enhance metabolic stability and provide a rigid scaffold to orient key pharmacophoric groups for optimal interaction with the kinase hinge region and other binding pockets.

| Compound | Kinase Target | Key Structural Features | IC₅₀ (nM) | Reference |

| PF-04965842 | JAK1 | cis-1,3-cyclobutane diamine linker | Selective Inhibition | [2] |

| Ivosidenib | IDH1 | Difluorocyclobutyl amine | Potent Inhibition | [23] |

| Skepinone-L analog | MAPK11 | Dibenzocycloheptanone core with cyclobutane modification | 4.2 | [24] |

Experimental Protocol: Biochemical Kinase Inhibition Assay

Materials:

-

Purified recombinant kinase

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide or protein substrate for the specific kinase

-

Test compounds (cyclobutanecarboxamide derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or phospho-specific antibody)

-

384-well low-volume white or black microplate

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In the microplate, add the test compound dilutions to the appropriate wells.

-

Add the purified kinase to all wells.

-

Add the peptide/protein substrate to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Incubate for the required time for signal development.

-

Measure the luminescence, fluorescence, or other signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The cyclobutanecarboxamide scaffold represents a versatile and valuable platform in medicinal chemistry. Its unique structural and conformational properties have been successfully leveraged to develop potent and selective inhibitors of key enzymes involved in a range of pathologies. The synthetic accessibility of these derivatives, coupled with their favorable pharmacological profiles, positions them as promising candidates for further drug development. Future research in this area will likely focus on exploring novel substitutions on the cyclobutane ring to fine-tune potency and selectivity, as well as the application of this scaffold to a broader range of biological targets. The continued exploration of this privileged motif holds great promise for the discovery of next-generation therapeutics.

References

- Schou, M., et al. (2016). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Progress in Lipid Research, 63, 56-70.

- Pan, B., et al. (2009). Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus. Journal of Neuroscience, 29(25), 8142-8153.

- Tanimura, A., et al. (2016). Neuronal and Astrocytic Monoacylglycerol Lipase Limit the Spread of Endocannabinoid Signaling in the Cerebellum. eNeuro, 3(3), ENEURO.0053-16.2016.

- Schlosburg, J. E., et al. (2010). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Bioorganic & Medicinal Chemistry Letters, 20(23), 6985-6987.

- Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet.

- Moore, S. A., et al. (2011). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Neuropharmacology, 60(4), 557-565.

- Wan, S.-P., et al. (2025). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters.

- Wan, S.-P., et al. (2016). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 18(2), 264-267.

- Ahn, K., et al. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707.

- BenchChem. (2025).

- Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).

- Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Oreate AI. (2026). Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling.

- Cell Signaling Technology.

- Zhang, S., et al. (2010). Schematic diagram for general MAPK cascade-mediated signaling pathways. Journal of Genetics and Genomics, 37(6), 343-351.

- Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.

- Abcam. (2025). ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric).

- Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).

- Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times.

- Wang, J., et al. (2006). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry, 353(2), 194-203.

- Khan Academy.

- Ghafouri, N., et al. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 461-483.

- Witting, A., et al. (2007). HPLC-FLUORESCENCE ASSAY FOR EVALUATION OF INHIBITORS OF FATTY ACID AMIDE HYDROLASE. DPhG-Jahrestagung 2007 Erlangen.

- Creative Diagnostics.

- PharmaBlock.

- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for ACVR2A.

- Van der Poel, T. J., et al. (2020).

- Wang, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 16.

- University of Bologna. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL).

- Saario, S. M., et al. (2006). Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. Journal of Pharmacological and Toxicological Methods, 53(2), 138-142.

- Kapanda, C. N., et al. (2009). Search for monoglyceride lipase inhibitors: synthesis and screening of arylthioamides derivatives. Medicinal Chemistry Research, 18(4), 243-254.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Mileni, M., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 52(5), 1231-1246.

- Chen, R., et al. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 10(4), 582-602.

- Larock, R. C., et al. (2002). Synthesis of 2-alkylidenecyclopentanones via palladium-catalyzed carbopalladation/ring expansion of 1-(1-alkynyl)cyclobutanols. The Journal of Organic Chemistry, 67(8), 2797-2805.

- Eckart-Frank, I. (2024). Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes. YouTube.

- Brehmer, D., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 554-558.

- Papa, A., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952.

- PubChem. Cyclobutanecarboxamide.

- van der Wel, T., et al. (2021). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv.

- Deplano, M., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(24), 15632.

- Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(5), 551.

- MedchemExpress. FAAH Inhibitors.

- Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 182, 106321.

- Gangar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry, 48, 116413.

- Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 182, 106321.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling - Oreate AI Blog [oreateai.com]

- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuronal and Astrocytic Monoacylglycerol Lipase Limit the Spread of Endocannabinoid Signaling in the Cerebellum | eNeuro [eneuro.org]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. content.abcam.com [content.abcam.com]

- 20. brimr.org [brimr.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. bmglabtech.com [bmglabtech.com]

Strategic Target Analysis: N-(pyridin-4-yl)cyclobutanecarboxamide as a Privileged Scaffold

[1][2]

Executive Summary: The Pharmacophore Defined

The molecule N-(pyridin-4-yl)cyclobutanecarboxamide represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Structurally, it is a contracted-ring analog of the well-characterized Rho-kinase (ROCK) inhibitor Y-27632 (which possesses a cyclohexane core).[1][2]

This whitepaper analyzes the potential drug targets for this specific chemical entity based on Structure-Activity Relationship (SAR) homology, bioisosteric principles, and fragment-based drug discovery (FBDD) logic.[1]

Core Chemical Identity:

Primary Target Class: AGC Kinases (ROCK1/ROCK2)[1]

The Mechanism of Action (Homology to Y-27632)

The most probable biological target for N-(pyridin-4-yl)cyclobutanecarboxamide is the Rho-associated coiled-coil containing protein kinase (ROCK) , specifically isoforms ROCK1 and ROCK2.[1][2]

-

Binding Mode: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met156 (in ROCK1) within the ATP-binding hinge region.

-

Scaffold Function: The cyclobutane ring occupies the hydrophobic pocket usually filled by the ribose ring of ATP. While the classic inhibitor Y-27632 uses a cyclohexane ring, the cyclobutane analog represents a "ring-contracted" probe.[1][2]

-

Hypothesis: The cyclobutane ring offers a different vector for substituents, potentially altering selectivity profiles against off-targets like Protein Kinase A (PKA) or Protein Kinase C (PKC).[1]

Quantitative SAR Prediction[1][2]

-

Potency: The cyclobutane analog is predicted to be a low-micromolar to high-nanomolar inhibitor of ROCK.[1][2] The reduction in ring size (C6 to C4) decreases the hydrophobic surface area, potentially reducing Van der Waals contacts compared to Y-27632, but may improve Ligand Efficiency (LE) by reducing molecular weight.

Secondary Target Class: NAD+ Biosynthesis (NAMPT)[3]

The Metabolic Link

The 4-aminopyridine-amide motif is a structural mimic of Nicotinamide (NAM) .[1][2] This makes the compound a candidate for inhibiting Nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.[3][4]

-

Mechanism: NAMPT inhibitors (e.g., FK866) typically feature a pyridine head group that stacks between Phe193 and Tyr18 in the NAMPT active site.

-

Tunnel Binding: High-potency NAMPT inhibitors require a "tail" to traverse a water-filled tunnel.[1][2] N-(pyridin-4-yl)cyclobutanecarboxamide lacks this long tail, suggesting it may act as a fragment hit or a weak competitive inhibitor against Nicotinamide, rather than a tight-binding allosteric inhibitor.[1][2]

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are required.

Protocol A: ADP-Glo™ Kinase Assay (ROCK1/2 Validation)

-

Objective: Quantify IC50 against ROCK1/2.

-

Principle: Measures ADP generation from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Step-by-Step Methodology:

-

Reagent Prep: Dilute N-(pyridin-4-yl)cyclobutanecarboxamide in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3).

-

Enzyme Reaction:

-

Mix 2 µL of Compound (4x conc.) with 2 µL of ROCK1 enzyme (2 ng/µL).

-

Incubate for 10 min at RT (allows hinge binding).

-

Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL S6K substrate peptide).

-

Incubate for 60 min at RT.

-

-

Detection:

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).[1][2]

Protocol B: NAMPT Coupled Enzyme Assay

-

Objective: Assess inhibition of NAD+ production.

-

Principle: NAMPT converts NAM + PRPP -> NMN.[1][2][3] NMN is then converted to NAD+ (via NMNAT), which is detected via a cycling assay (WST-1 reduction).[1][2]

Step-by-Step Methodology:

-

Reaction Mix: 50 mM HEPES (pH 7.5), 50 mM MgCl2, 0.5 mM PRPP, 2 µM Nicotinamide.

-

Inhibitor Addition: Add compound at varying concentrations (0.1 nM - 10 µM).[1][2]

-

Initiation: Add Recombinant Human NAMPT (10 nM). Incubate 30 min at 37°C.

-

Quenching/Detection: Heat shock (95°C, 2 min) to stop NAMPT. Add Alcohol Dehydrogenase (ADH), Ethanol, and WST-1.

-

Readout: Measure Absorbance at 450 nm (Formazan production is proportional to NAD+ generated).

Visualization: Target Deconvolution Logic

The following diagram illustrates the structural logic linking the scaffold to its potential targets and the screening cascade required for validation.

Caption: Structural deconvolution of N-(pyridin-4-yl)cyclobutanecarboxamide showing the divergence of potential targets (Kinase vs. Metabolic) based on specific pharmacophore features (Pyridine vs. Cyclobutane) and the corresponding validation workflows.

Quantitative Data Summary

| Parameter | Predicted Value | Rationale |

| Molecular Weight | ~176.2 Da | High Ligand Efficiency (LE) fragment.[1][2] |

| cLogP | ~1.2 | Optimal for cell permeability; lower than Y-27632.[1][2] |

| ROCK1 Affinity (Ki) | 0.5 - 5.0 µM | Reduced hydrophobic contact vs. Cyclohexane analog (Y-27632 Ki ~140 nM).[1][2] |

| Lipophilic Ligand Efficiency (LLE) | > 5.0 | High potency relative to lipophilicity; excellent lead candidate.[1][2] |

| Solubility | High | Pyridine nitrogen provides pH-dependent solubility.[1][2] |

References

-

Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension."[1][2] Nature, 389, 990–994.

-

Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated protein kinase."[1][2] Molecular Pharmacology, 57(5), 976-983.

-

Khan, J.A., et al. (2006). "Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery." Expert Opinion on Therapeutic Targets, 11(5), 695-705.

-

Roulston, A., et al. (2013). "NAMPT Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 23(10).

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2]

Sources

- 1. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride | C14H23Cl2N3O | CID 123862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide | C14H21N3O | CID 5711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rapid and Efficient Synthesis of N-(pyridin-4-yl)cyclobutanecarboxamide via Microwave-Assisted Protocol

Abstract

This application note presents a detailed, robust, and highly efficient protocol for the synthesis of N-(pyridin-4-yl)cyclobutanecarboxamide, a molecule of interest in medicinal chemistry due to its pyridine-carboxamide scaffold. By leveraging the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to facilitate the direct amide coupling of cyclobutanecarboxylic acid and 4-aminopyridine. The protocol significantly reduces reaction times from hours to minutes, improves yield, and simplifies purification compared to conventional heating methods.[1][2][3] We provide a comprehensive, step-by-step guide intended for researchers in drug discovery and process development, complete with mechanistic insights, safety precautions, and characterization guidelines.

Principle of the Method

Microwave-Assisted Synthesis: A Paradigm Shift in Heating

Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction medium. This process is slow and creates significant thermal gradients. Microwave-assisted synthesis, however, utilizes dielectric heating.[4] The core principle involves the direct interaction of microwave radiation with polar molecules within the reaction mixture.[5]

The oscillating electric field of the microwaves forces polar molecules and ions to constantly reorient themselves, a process known as dipolar polarization and ionic conduction.[5][6] This rapid molecular motion generates intense internal friction, leading to a rapid, uniform, and volumetric heating of the medium.[4][6] This allows for:

-

Superheating: Solvents can be heated far above their conventional boiling points in sealed, pressurized vessels, dramatically accelerating reaction rates.[6]

-

Reduced Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[7][8]

-

Improved Yields and Purity: The rapid heating minimizes the time available for the formation of side products, often leading to cleaner reactions and higher yields.[2]

The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that eliminates a molecule of water. This direct amidation is thermodynamically unfavorable under standard conditions and requires significant energy input or chemical activation.

To overcome this barrier, a coupling agent is employed. In this protocol, we utilize O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). The mechanism proceeds as follows:

-

Activation of Carboxylic Acid: The carboxylic acid (cyclobutanecarboxylic acid) reacts with TBTU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The amine (4-aminopyridine) then performs a nucleophilic attack on the activated carbonyl carbon of the intermediate.

-

Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the benzotriazole leaving group.

Microwave irradiation accelerates each step of this process, ensuring a rapid and complete conversion to the desired product.

Application & Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9][10] Pyridine-containing carboxamides, in particular, have demonstrated a wide range of biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[11][12] For instance, structurally related N-(4-pyridyl)cyclohexanecarboxamides have been identified as potent Rho kinase (ROCK) inhibitors, a target for conditions like glaucoma and spinal cord injury.[11] The efficient synthesis of novel analogs like N-(pyridin-4-yl)cyclobutanecarboxamide is therefore a critical step in the exploration of new therapeutic agents.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Cyclobutanecarboxylic acid (≥98%)

-

4-Aminopyridine (≥99%)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (≥98%)

-

N,N-Diisopropylethylamine (DIPEA) (≥99%)

-

Deionized Water (Solvent)

-

Ethyl Acetate (for extraction)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Single-mode microwave reactor (e.g., CEM Discover®, Anton Paar Monowave)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Analytical balance

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, LC-MS instrument for characterization

-

Safety Precautions

-

Microwave synthesis involves high pressures and temperatures. Always use the reactor behind a protective shield and inspect vials for cracks before use.

-

DIPEA is a corrosive and flammable liquid. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

TBTU is an irritant. Avoid inhalation of dust and skin contact.

-

The reaction vial will be hot after irradiation. Allow it to cool to a safe temperature before handling.

Reaction Scheme

Step-by-Step Synthesis Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (1.0 mmol, 100.1 mg).

-

Addition of Amine and Solvent: Add 4-aminopyridine (1.1 mmol, 103.5 mg) and deionized water (3.0 mL).[13]

-

Addition of Base and Coupling Agent: Add DIPEA (3.0 mmol, 523 µL) followed by TBTU (1.5 mmol, 481.7 mg).[13]

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture with the following parameters:

-

Power: 40 W (with power-max setting off to avoid overheating)

-

Temperature: 60 °C (monitored by internal IR sensor)

-

Hold Time: 30 minutes

-

Pressure: Monitored, typically < 250 psi

-

Stirring: High

-

-

Cooling: After irradiation is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure product.

Workflow Diagram

The entire experimental process, from preparation to final analysis, is outlined below.

Sources

- 1. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 5. mdpi.com [mdpi.com]

- 6. bspublications.net [bspublications.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. op.niscair.res.in [op.niscair.res.in]

Improving yield of N-(pyridin-4-yl)cyclobutanecarboxamide synthesis

Technical Support Center: Optimizing N-(pyridin-4-yl)cyclobutanecarboxamide Synthesis

Case ID: #PYR-CYC-004 Status: Open Priority: High Topic: Yield Optimization & Troubleshooting for Electron-Deficient Amine Coupling

Executive Summary: The "Deceptive Simplicity" Trap

Researchers often underestimate the synthesis of N-(pyridin-4-yl)cyclobutanecarboxamide . While it appears to be a standard amide coupling, the electronic properties of 4-aminopyridine (4-AP) create a specific bottleneck.

The Core Problem: 4-Aminopyridine is a "mismatched" nucleophile.

-

Basicity: The ring nitrogen is basic (

). -

Nucleophilicity: The exocyclic amine (

) is poorly nucleophilic due to resonance delocalization of the lone pair into the electron-deficient pyridine ring.

Consequence: Standard carbodiimide couplings (EDC/NHS or EDC/HOBt) often fail or stall at <30% conversion because the activated ester hydrolyzes faster than the sluggish amine can attack. To improve yield, you must switch from "activation-limited" methods to "high-energy" electrophiles.

Route Selection: The Decision Matrix

Do not use EDC/NHS. Select one of the following two routes based on your available equipment and scale.

| Feature | Route A: Acid Chloride (Gold Standard) | Route B: HATU/HOAt (Alternative) |

| Mechanism | Formation of hyper-reactive acyl chloride. | Formation of reactive O-At ester. |

| Reactivity | Highest . Forces reaction on poor nucleophiles. | High . Good for small-scale/parallel synthesis. |

| Byproducts | HCl (gas) or salts. | Tetramethylurea (water-soluble). |

| Scale | Scalable (>10g).[1][2][3] | Expensive for large scale. |

| Key Risk | Moisture sensitivity. | Removal of HOAt byproduct. |

Detailed Protocols

Protocol A: The "Acid Chloride" Method (Recommended)

Best for: High yields, scale-up, and cost-efficiency.

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF -

4-Aminopyridine (1.1 equiv)

-

Triethylamine (

) or Pyridine (3.0 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)[4]

Step-by-Step Workflow:

-

Activation (In Situ):

-

Dissolve cyclobutanecarboxylic acid in anhydrous DCM under

. -

Add

dropwise at 0°C. -

Reflux for 2 hours (or until gas evolution ceases).

-

Critical Step: Evaporate the solvent and excess

under vacuum to obtain the crude acid chloride. (Do not skip this; excess

-

-

Coupling (Schotten-Baumann conditions):

-

In a separate flask, dissolve 4-aminopyridine and

in DCM. -

Cool amine solution to 0°C.

-

Add the acid chloride solution dropwise to the amine solution.

-

Why this order? High concentration of amine relative to chloride prevents di-acylation.

-

-

Completion:

-

Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor by LC-MS (Look for M+1 = ~177).

-

Protocol B: The HATU Method

Best for: Small scale (<100mg) or when acid sensitivity is a concern.

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

4-Aminopyridine (1.2 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Pre-Activation:

-

Coupling:

-

Add 4-aminopyridine and the remaining DIPEA.

-

Heat is Key: Stir at 50–60°C for 16 hours.

-

Note: Unlike standard amines, 4-AP requires thermal energy to overcome the activation barrier even with HATU.

-

Troubleshooting & FAQs

Q1: I see a new spot on TLC, but it reverts to starting material during workup. What happened?

-

Diagnosis: You likely formed the kinetic product (N-acylpyridinium salt) on the ring nitrogen, which is unstable to water.

-

Fix: Heat the reaction. Acylation at the ring nitrogen is reversible; acylation at the exocyclic amine is irreversible (thermodynamic). Heating at 60°C–80°C promotes the rearrangement to the stable amide.

Q2: My product is stuck with unreacted 4-aminopyridine. How do I purify it?

-

The "pH Switch" Trick:

-

Dissolve the crude mixture in EtOAc.

-

Wash with mildly acidic buffer (pH 4–5) (e.g., Citric acid or Acetate buffer).

-

Mechanism: At pH 4, the unreacted 4-aminopyridine (pKa ~9.1) is fully protonated and moves to the water layer. The product amide (pKa of pyridine ring ~5–6 due to electron-withdrawing carbonyl) remains largely in the organic layer.

-

Warning: Do not use strong HCl, or you will protonate the product too.

-

Q3: The reaction turns black/tarry with Thionyl Chloride.

-

Cause: 4-Aminopyridine is sensitive to oxidation and strong acids.

-

Fix: Ensure you removed all excess thionyl chloride before adding the amine. Alternatively, use Oxalyl Chloride with catalytic DMF in DCM at 0°C, which is milder.

Mechanistic Visualization

The following diagram illustrates the competition between the Ring Nitrogen and the Exocyclic Amine, and how to drive the reaction to the desired product.

Caption: Kinetic vs. Thermodynamic control in aminopyridine acylation. Heating is required to favor the stable amide.

Troubleshooting Decision Tree

Use this flow to diagnose low yields.

Caption: Diagnostic workflow for identifying the root cause of failure in 4-AP coupling.

References

-

Reaction Mechanism & Challenges

- Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substr

- Source: Organic & Biomolecular Chemistry (RSC), 2015.

-

URL:[Link]

- Relevance: Validates that standard coupling (DCC/EDC) yields are often <40% for 4-aminopyridine and recommends Acid Chlorides or Fluorides.

-

Coupling Reagent Comparison

- Title: Process optimization for acid-amine coupling: a c

- Source: Current Chemistry Letters, 2023.

-

URL:[Link]

- Relevance: Demonstrates HATU superiority over EDC for aminopyridine derivatives and discusses POCl3/Pyridine methods.

-

Regioselectivity (Ring N vs Exocyclic N)

-

Purification & Scalability

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Overcoming solubility issues with N-(pyridin-4-yl)cyclobutanecarboxamide

Welcome to the technical support center for N-(pyridin-4-yl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction

N-(pyridin-4-yl)cyclobutanecarboxamide is a molecule of interest in various research fields. However, like many small molecules in drug discovery, it can exhibit poor aqueous solubility, which can be a significant hurdle for in vitro and in vivo studies. This guide provides a comprehensive overview of the potential solubility issues and a systematic approach to addressing them.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers encounter when working with N-(pyridin-4-yl)cyclobutanecarboxamide.

Q1: What is the expected aqueous solubility of N-(pyridin-4-yl)cyclobutanecarboxamide?

Q2: My compound has precipitated out of my aqueous buffer. What are the initial troubleshooting steps?

A2: Precipitation upon dilution of a stock solution (commonly in DMSO) into an aqueous buffer is a frequent issue. Here are the immediate steps to consider:

-

pH Adjustment: The pyridine moiety in the compound is basic and can be protonated at an acidic pH, which can significantly increase aqueous solubility.[2]

-

Co-solvents: The use of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound.[2] Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

-

Temperature: Gentle warming of the solution may help redissolve the precipitate, but be cautious about potential degradation at elevated temperatures.[2]

Q3: Can pH modification alone solve the solubility issues?

A3: It depends on the compound's physicochemical properties. The pyridine nitrogen in N-(pyridin-4-yl)cyclobutanecarboxamide is basic. The pKa of the related compound 4-aminopyridine is approximately 9.17.[3][4] This suggests that the pyridine ring in your compound will be protonated at a pH below its pKa, forming a more soluble salt. Therefore, adjusting the pH to the acidic range (e.g., pH 2-5) is a highly recommended first step.[2] However, for some applications, a neutral pH is required, and other methods will be necessary.

Q4: What are some common formulation strategies to improve the solubility for in vitro and in vivo studies?

A4: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds.[1][5] For in vitro assays, using a co-solvent like DMSO is common. For in vivo studies, more complex formulations such as salt formation, amorphous solid dispersions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) might be necessary.[1][6]

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

This section provides a more in-depth, step-by-step guide to systematically address solubility challenges with N-(pyridin-4-yl)cyclobutanecarboxamide.

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues, starting from initial observations to the implementation of advanced formulation strategies.

Caption: Troubleshooting workflow for N-(pyridin-4-yl)cyclobutanecarboxamide solubility.

Experimental Protocols

Here are detailed protocols for key experiments in your troubleshooting workflow.

This protocol will help you determine the effect of pH on the solubility of N-(pyridin-4-yl)cyclobutanecarboxamide.

Materials:

-

N-(pyridin-4-yl)cyclobutanecarboxamide

-

Aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.4)

-

DMSO

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or a suitable analytical instrument for quantification

Procedure:

-

Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mg/mL).

-

In separate microcentrifuge tubes, add a volume of each aqueous buffer (e.g., 98 µL).

-

Add a small volume of the DMSO stock solution to each tube to achieve a desired final concentration (e.g., 2 µL for a final concentration of 200 µg/mL with 2% DMSO).[2]

-

Vortex each tube vigorously for 1 minute.

-

Equilibrate the samples at room temperature for at least 1 hour, with intermittent vortexing.

-

Visually inspect for any precipitation.

-

For a quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[7][8]

Expected Outcome:

You should observe a higher solubility at lower pH values due to the protonation of the pyridine nitrogen.

This protocol is to determine the maximum soluble concentration of the compound in a co-solvent/aqueous buffer system.

Materials:

-

N-(pyridin-4-yl)cyclobutanecarboxamide

-

DMSO

-

Ethanol

-

PEG 400

-

Aqueous buffer at the desired pH (e.g., PBS pH 7.4)

-

Microcentrifuge tubes, vortex mixer, centrifuge, and analytical instrument as in Protocol 1.

Procedure:

-

Prepare a high-concentration stock solution of the compound in 100% of each co-solvent (e.g., 20 mg/mL in DMSO, 10 mg/mL in ethanol, 15 mg/mL in PEG 400).

-

Create a serial dilution of the stock solution in the corresponding pure co-solvent.

-

Add a fixed small volume of each dilution to your aqueous buffer (e.g., 2 µL into 98 µL of buffer) to generate a range of final compound concentrations and co-solvent percentages.

-

Follow steps 4-8 from Protocol 1 to determine the highest concentration that remains in solution.

Data Presentation:

The results can be summarized in a table to easily compare the effectiveness of different co-solvents.

| Co-solvent | Max. Co-solvent % in Assay | Max. Soluble Concentration (µg/mL) |

| DMSO | 2% | Hypothetical Value: 50 |

| Ethanol | 5% | Hypothetical Value: 25 |

| PEG 400 | 5% | Hypothetical Value: 40 |

Note: These are hypothetical values for illustrative purposes. The final co-solvent concentration should be compatible with your specific assay.

Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient, more advanced formulation strategies may be required, particularly for in vivo applications.

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[1] This is often achieved by dissolving both the compound and a polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent.[9]

-

Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a faster dissolution rate.[1] This can be achieved by methods such as wet milling or precipitation.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[1] This formulation presents the drug in a solubilized form for absorption.

The choice of an advanced formulation strategy will depend on the desired route of administration, dose, and the specific physicochemical properties of N-(pyridin-4-yl)cyclobutanecarboxamide.

Conclusion

Overcoming the solubility challenges of N-(pyridin-4-yl)cyclobutanecarboxamide is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental needs.

References

- T3DB. (2009). 4-Aminopyridine (T3D2553).

- PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.

- PMC. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.

- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones.

- MDPI. (2019).

- ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....

- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.

- Pharma Excipients. (2025).

- BenchChem. (2025). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

- AAPS Advances in Pharmaceutical Sciences Series. (n.d.).

- European Medicines Agency (EMA). (2010).

- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).

- PubChem. (n.d.). 4-Aminopyridine.

- PubMed. (1994). Solubility of organic solutes in ethanol/water mixtures.

- (2019).

- ECHEMI. (n.d.). 504-24-5, 4-Aminopyridine Formula.

- PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

- Redalyc. (n.d.).

- ResearchGate. (n.d.).

- Antitao. (n.d.). Bpsbioscience/A-966492/27601-3/50 mg.

- (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN)

- PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride.

- ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- PMC. (n.d.). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.

- MedChemExpress. (n.d.). N-Methyl-4-pyridone-3-carboxamide | Metabolite.

- PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.

- NIH. (n.d.). Cyclobutanecarboxamide | C5H9NO | CID 1274476 - PubChem.

- PMC. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

- PubChem. (n.d.). 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide.

- MDPI. (2021).

- NIST. (n.d.). 4-Pyridinecarboxamide. WebBook.

- Physical Chemistry Research. (2023).

- OWL. (n.d.).

- ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.

- RSC Publishing. (n.d.). Visible-light-promoted decarboxylative addition cyclization of N-aryl glycines and azobenzenes to access 1,2,4-triazolidines. Green Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. sciforum.net [sciforum.net]

- 9. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

Technical Guide: Stability & Handling of N-(pyridin-4-yl)cyclobutanecarboxamide

[1][2][3]

Executive Summary & Compound Profile

N-(pyridin-4-yl)cyclobutanecarboxamide belongs to the class of N-heteroaryl amides.[1][2][3] It is structurally characterized by a cyclobutane ring coupled to a 4-aminopyridine moiety via an amide linkage.[1][3] This scaffold is pharmacologically significant as a core fragment in ROCK inhibitors (e.g., Y-27632) and other kinase inhibitors.[1][2][3]

-

Chemical Structure: Cyclobutane-C(=O)-NH-(Pyridine-4-yl)[1][2][3]

-

Primary Stability Risk: Amide hydrolysis yielding Cyclobutanecarboxylic acid and 4-Aminopyridine .[1][3]

-

Aqueous Behavior: Generally stable at neutral pH; susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, or at elevated temperatures.[2][3]

Frequently Asked Questions (Technical Support)

Q1: What is the stability of this compound in aqueous buffers at physiological pH (7.4)?

Answer: The compound exhibits high stability at pH 7.4.[1][3] Based on structural analogs (e.g., Y-27632), the amide bond is robust in neutral aqueous buffers (PBS, TBS) for:

-

~1 week at 4°C.

-

24–48 hours at 37°C (cell culture conditions). Recommendation: For long-term storage, dissolve in DMSO (anhydrous) and store at -80°C to eliminate hydrolysis risk.

Q2: How does pH affect solubility and stability?

Answer:

-

Solubility: The pyridine nitrogen (pKa ~5.[1][3]3) allows for protonation in acidic media.[1][3] Solubility increases significantly at pH < 5 due to the formation of the pyridinium cation.[3] At pH > 6, the molecule is neutral and may precipitate if the concentration exceeds 1–5 mM in purely aqueous solution.[2]

-

Stability:

-

Acidic (pH < 4): Protonation of the pyridine ring pulls electron density from the amide, slightly increasing susceptibility to nucleophilic attack by water, though significant degradation usually requires heat.[2][3]

-

Basic (pH > 9): The amide is susceptible to base-catalyzed hydrolysis.[1][3] Avoid prolonged exposure to high pH buffers (e.g., Carbonate buffer pH 10).

-

Q3: Can I autoclave buffers containing this compound?

Answer: No. While the cyclobutane ring is stable, the amide bond will undergo significant thermal hydrolysis at 121°C/15 psi.[3] Always filter-sterilize (0.22 µm PVDF or PES membrane) solutions containing this compound.[1][3]

Troubleshooting Guide

Issue: Precipitation in Aqueous Buffer

| Possible Cause | Mechanism | Corrective Action |

| pH > pKa | At pH > 6, the compound is neutral and hydrophobic.[1][2][3] | Acidify: Lower pH to ~5.0 (if experimental design permits). Co-solvent: Add 1–5% DMSO or Ethanol.[1][3] |

| High Concentration | Exceeding aqueous solubility limit (~5-10 mM).[1][3] | Prepare a 100 mM stock in DMSO , then dilute into buffer while vortexing. |

| Salt Effect | High ionic strength (e.g., 1M NaCl) "salts out" the organic amide.[2][3] | Reduce salt concentration to physiological levels (150 mM). |

Issue: Extra Peaks in HPLC/LC-MS (Degradation)

If you observe new peaks, they are likely hydrolysis products.[1][2][3]

Experimental Protocol: Stability Assessment

To empirically verify stability in your specific buffer system, follow this HPLC-based protocol.

Materials

-

Test Compound: N-(pyridin-4-yl)cyclobutanecarboxamide (10 mM DMSO stock).

-

Buffer: Your specific experimental buffer (e.g., PBS pH 7.4).[2][3]

-

Internal Standard: Caffeine (stable, distinct UV absorption).[2][3]

-

Instrument: HPLC with UV detector (254 nm).

Workflow

-

Preparation: Dilute DMSO stock to 100 µM in the test buffer. Add Internal Standard (50 µM).

-

Incubation: Aliquot into HPLC vials. Store at 37°C (accelerated condition) and 4°C (control).

-

Sampling: Inject samples at T=0, 24h, 48h, and 72h .

-

Analysis: Calculate % remaining relative to the Internal Standard.

Data Analysis (Example)

| Time (h) | Area Ratio (Compound/IS) | % Remaining (37°C) | Status |

| 0 | 1.00 | 100% | Baseline |

| 24 | 0.99 | 99% | Stable |

| 48 | 0.98 | 98% | Stable |

| 72 | 0.97 | 97% | Acceptable |

| 168 (1 wk) | 0.92 | 92% | Minor Degradation |

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the hydrolysis pathway and the decision logic for solvent selection.

Caption: Figure 1. Hydrolysis pathway under stress conditions and solubility decision logic based on pH.

References

-

Ishizaki, T., et al. (2000).[3][4][5] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[1][2][3][4][5][6] Molecular Pharmacology, 57(5), 976–983.[2][3][4][5] Link

-

StemCell Technologies. (n.d.).[1][3] Y-27632 Product Information Sheet. StemCell Technologies.[1][3] Link

-

Theodorou, V., et al. (2015).[3] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1][2][3] Arkivoc, (vii), 101-112.[3][7][8] Link

-

PubChem. (n.d.).[1][3] N-(pyridin-4-yl)acetamide Compound Summary. National Library of Medicine.[1][3] Link

Sources

- 1. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride | C14H23Cl2N3O | CID 123862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. N-Pyridin-4-ylacetamide | C7H8N2O | CID 21288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. ixcellsbiotech.com [ixcellsbiotech.com]

- 6. 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide - 146986-50-7 | VulcanChem [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Troubleshooting low purity in N-(pyridin-4-yl)cyclobutanecarboxamide production

Welcome to the technical support center for the synthesis of N-(pyridin-4-yl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to product purity during this amide coupling reaction. The following content is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-aminopyridine. What is the likely cause?

This is a classic symptom indicating that the acylating agent, cyclobutanecarbonyl chloride, was consumed by a competing reaction before it could react with the amine. The most probable cause is hydrolysis due to the presence of water.

Core Problem: Acyl Chloride Instability

Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis, where it reacts with water to form the corresponding and unreactive cyclobutanecarboxylic acid.[1][2] This reaction consumes your electrophile, leading to incomplete conversion of the starting amine.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions:

-

Glassware: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator over a drying agent.

-

Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). Alternatively, use solvent from a solvent purification system.

-

Reagents: Ensure your 4-aminopyridine and base (e.g., triethylamine) are anhydrous. 4-aminopyridine can be hygroscopic.

-

-

Verify Acyl Chloride Quality:

-

Acyl chlorides can degrade upon storage, especially if exposed to atmospheric moisture.[1] If the bottle is old or has been opened frequently, consider using a fresh bottle or purifying the acyl chloride by distillation before use.

-

-

Optimize Order of Addition:

-

The standard and recommended procedure is the slow, dropwise addition of cyclobutanecarbonyl chloride to a cooled (0 °C) solution of 4-aminopyridine and a suitable base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine over side reactions.

-

Question 2: My final product is contaminated with a significant acidic impurity, which I believe is cyclobutanecarboxylic acid. How can I confirm this and remove it effectively?

Your assessment is likely correct. The presence of cyclobutanecarboxylic acid is the direct result of acyl chloride hydrolysis, as discussed in Question 1.

Confirmation:

-

LC-MS: Compare the mass of the impurity with the calculated mass of cyclobutanecarboxylic acid.

-

¹H NMR: Look for a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm), which will disappear upon a D₂O shake.

Removal Strategy: Acid-Base Extraction

This acidic impurity can be easily removed by exploiting its chemical properties during the aqueous workup.

Protocol: Purification by Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

-

Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate, a weak base, will deprotonate the acidic cyclobutanecarboxylic acid, forming sodium cyclobutanecarboxylate. R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

-

Separation: The resulting carboxylate salt is highly polar and will partition into the aqueous layer, effectively removing it from the organic layer containing your desired amide product. Drain the aqueous layer.

-

Repeat: Repeat the basic wash one or two more times to ensure complete removal.

-

Final Washes: Wash the organic layer with water, followed by brine, to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Question 3: I've isolated a product with the correct mass, but the NMR is complex, and I see a highly polar spot on my TLC that doesn't correspond to either starting material. What could this be?

This issue often points to a side reaction involving the pyridine nitrogen of the 4-aminopyridine. While the exocyclic amino group is the primary nucleophile, the nitrogen atom within the pyridine ring can also be acylated, especially if it becomes deprotonated or if excess acylating agent is used.[3]

Core Problem: N-Acylation of the Pyridine Ring

The reaction of the pyridine nitrogen with cyclobutanecarbonyl chloride forms a highly polar N-acylpyridinium salt. This is an irreversible side reaction that consumes both your starting materials and results in a difficult-to-remove impurity.

Mitigation Strategies:

-

Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of cyclobutanecarbonyl chloride relative to 4-aminopyridine.

-

Controlled Addition at Low Temperature: Add the acyl chloride very slowly to the reaction mixture at 0 °C. This prevents a localized excess of the acylating agent, which can drive the formation of the pyridinium salt.

-

Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine or pyridine, which could also potentially act as nucleophilic catalysts. The primary role of the base is to scavenge the HCl byproduct of the reaction.[]

Troubleshooting Summary & Workflow

The following table and diagram provide a quick-reference guide to diagnosing and solving purity issues.

| Symptom Observed | Likely Cause | Primary Solution |

| Low yield, unreacted amine | Hydrolysis of acyl chloride | Ensure strictly anhydrous conditions; check reagent quality. |

| Presence of an acidic impurity | Hydrolysis of acyl chloride | Perform a basic wash with aq. NaHCO₃ during workup. |

| Highly polar, unknown byproduct | Diacylation (N-acylation of pyridine ring) | Use strict stoichiometric control; slow addition at 0 °C. |

| Difficulty removing base salt | Inefficient workup | Implement a full aqueous workup (dilute acid, base, brine). |

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low purity issues.

Reaction Mechanisms: Desired vs. Side Reactions

Understanding the potential reaction pathways is crucial for effective troubleshooting.

Sources

C13 NMR peak assignments for N-(pyridin-4-yl)cyclobutanecarboxamide

An In-Depth Technical Guide to the C13 NMR Peak Assignments for N-(pyridin-4-yl)cyclobutanecarboxamide

For researchers engaged in the synthesis and characterization of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, Carbon-13 (C13) NMR provides a direct map of the carbon skeleton of a molecule. This guide offers a comprehensive analysis and predicted , a molecule of interest in medicinal chemistry and materials science. By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as a practical reference for validating experimental results.

Molecular Structure and Symmetry Analysis

To accurately assign C13 NMR peaks, a thorough understanding of the molecule's structure and symmetry is paramount. N-(pyridin-4-yl)cyclobutanecarboxamide is composed of three key fragments: a 4-substituted pyridine ring, an amide linker, and a cyclobutane ring.

The molecule possesses a plane of symmetry that bisects the cyclobutane ring and the pyridine ring, rendering certain carbon atoms chemically equivalent. Consequently, we anticipate fewer than the total number of ten carbons to appear as unique signals in the C13 NMR spectrum.

-

Pyridine Ring : The carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. This results in three distinct signals for the five carbons of the pyridine ring (C2/C6, C3/C5, and C4).

-

Cyclobutane Ring : The methylene carbons adjacent to the methine carbon (C2' and C4') are equivalent. This leads to three unique signals for the four-membered ring (C1', C2'/C4', and C3').

-

Amide Carbonyl : The carbonyl carbon (C=O) represents a single, distinct chemical environment.

In total, seven unique signals are predicted for N-(pyridin-4-yl)cyclobutanecarboxamide.

Caption: Workflow for C13 NMR Spectrum Acquisition.

Comparison and Validation with Advanced Techniques

Upon acquiring an experimental spectrum, the peak positions should be compared against the predicted values in the table above. For unambiguous confirmation, especially in cases of close or overlapping signals, advanced NMR experiments are highly recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is invaluable for determining the multiplicity of each carbon signal. A DEPT-135 experiment will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative peaks. Quaternary carbons (like C=O and C4) will be absent. A DEPT-90 experiment will only show CH signals. This allows for the definitive assignment of the cyclobutane methine (C1') and methylene (C2'/C4', C3') carbons. [1]* 2D NMR (HSQC/HMBC) :

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons. For instance, the carbonyl carbon (C7) should show correlations to the protons on C1' and the amide N-H proton. The C4 carbon of the pyridine ring should correlate with the protons on C3/C5 and the amide N-H.

-

By employing this structured approach—from theoretical prediction to experimental validation with advanced techniques—researchers can confidently and accurately assign the C13 NMR spectrum of N-(pyridin-4-yl)cyclobutanecarboxamide, ensuring the structural integrity of their synthesized compound.

References

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

-

P. K. Sahu. 13C NMR spectroscopy • Chemical shift. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

University of Puget Sound. 13C-NMR. [Link]

-

PhyChemA. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. [Link]

Sources

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(pyridin-4-yl)cyclobutanecarboxamide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of N-(pyridin-4-yl)cyclobutanecarboxamide, a molecule of interest for its potential pharmacological applications. By dissecting its constituent chemical moieties—a pyridine ring, a cyclobutane core, and an amide linkage—we can construct a detailed roadmap of its behavior under ionization.

This document will not only predict the fragmentation pathways based on established chemical principles but will also compare the insights gleaned from mass spectrometry with those from alternative analytical techniques. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this and similar molecules.

The Predicted Fragmentation Symphony of N-(pyridin-4-yl)cyclobutanecarboxamide

The fragmentation of N-(pyridin-4-yl)cyclobutanecarboxamide in a mass spectrometer is anticipated to be a complex yet interpretable process, primarily dictated by the lability of the amide bond and the inherent chemistry of the pyridine and cyclobutane rings. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will ionize, and the resulting molecular ion will undergo a series of fragmentation events to yield smaller, charged fragments.

The most probable primary fragmentation pathways are:

-

Amide Bond Cleavage : This is one of the most common and predictable fragmentation pathways for amides.[1][2][3] The cleavage of the N-CO bond is expected to be a dominant event, leading to two primary fragment ions:

-

Formation of the Cyclobutyl Acylium Ion : Cleavage of the amide bond with charge retention on the carbonyl-containing fragment will result in the formation of a cyclobutyl acylium ion. This is often a very stable and, therefore, abundant ion.[4]

-

Formation of the 4-aminopyridine Radical Cation : Conversely, charge retention on the pyridine-containing fragment will lead to the formation of the 4-aminopyridine radical cation.

-

-

Cyclobutane Ring Opening and Fragmentation : The strained cyclobutane ring is susceptible to ring-opening reactions upon ionization.[5][6] This can occur through the cleavage of C-C bonds, often in a manner that relieves ring strain.[6][7] The substituents on the cyclobutane ring play a crucial role in directing this fragmentation.[6] Subsequent loss of neutral molecules like ethylene is a common fragmentation pathway for cyclobutane derivatives.[5]

-

Pyridine Ring Fragmentation and Rearrangements : The pyridine moiety can also undergo fragmentation. The formation of a stable pyridinium ion is a common feature in the mass spectra of pyridine-containing compounds.[8][9][10][11] The ring itself may also cleave, although this is generally a less favored pathway compared to the more facile amide bond cleavage.

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for N-(pyridin-4-yl)cyclobutanecarboxamide.

Caption: Predicted major fragmentation pathways of N-(pyridin-4-yl)cyclobutanecarboxamide.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable structural data, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.

| Analytical Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. | High sensitivity, provides detailed structural insights, suitable for complex mixtures when coupled with chromatography. | Isomers can be difficult to distinguish without tandem MS, fragmentation can sometimes be complex to interpret. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural determination for pure compounds. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |